

An In-depth Technical Guide to Hexafluoroisobutene (CAS 382-10-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HEXAFLUOROISOBUTENE**

Cat. No.: **B1209683**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisobutene (HFIB), with the chemical formula C₄H₂F₆ and CAS number 382-10-5, is a colorless gas with a sweetish odor.^[1] Structurally similar to isobutylene, this highly reactive, non-flammable organofluorine compound serves as a critical building block in the synthesis of a wide array of fluorinated materials.^{[1][2][3]} Its unique properties, stemming from the two trifluoromethyl groups attached to the double bond, make it a valuable monomer and intermediate in the production of advanced polymers, pharmaceuticals, and materials for the electronics industry.^{[1][2][4]}

Core Properties and Data

Hexafluoroisobutene is characterized by its high reactivity and distinct physical properties. It is soluble in common organic solvents like benzene and chloroform but insoluble in water.^[1]

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	382-10-5	[1] [5]
Molecular Formula	C4H2F6	[1] [5]
Molecular Weight	164.05 g/mol	[2] [5]
Appearance	Colorless gas	[1] [3]
Odor	Sweetish	[1]
Boiling Point	-6.2 °C to 14.5 °C	[1] [2] [3] [5]
Melting Point	-148.3 °C to -111 °C	[1] [2] [5]
Density	1.53 g/cm ³ (at room temp) / 1.391 g/cm ³	[1] [5]
Vapor Pressure	123 psi at 20 °C / 1492.8 mmHg at 25 °C	[1] [5]
Water Solubility	Insoluble (0.272 - 0.286 g/L at 20°C)	[1] [2] [6]
Refractive Index	1.274 - 1.275	[5] [6]

Safety and Handling

Hexafluoroisobutene is a hazardous substance that requires careful handling in a well-ventilated area, such as a chemical fume hood.[\[7\]](#)[\[8\]](#) It is classified as toxic if inhaled and is a gas under pressure that may explode if heated.[\[9\]](#)

Hazard Class	GHS Pictograms	Hazard Statements	Precautionary Statements
Gas Under Pressure	GHS04	H280: Contains gas under pressure; may explode if heated.	P410+P403: Protect from sunlight. Store in a well-ventilated place.
Acute Toxicity	GHS06	H331 / H330: Toxic / Fatal if inhaled.	P260: Do not breathe gas. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.
Health Hazard	GHS08	H341: Suspected of causing genetic defects. H372: Causes damage to organs through prolonged or repeated exposure.	P201: Obtain special instructions before use. P281: Use personal protective equipment as required.

Personal Protective Equipment (PPE) should include safety goggles or a face shield, protective gloves, and suitable protective clothing. In case of inadequate ventilation, respiratory protection is necessary.[\[7\]](#)

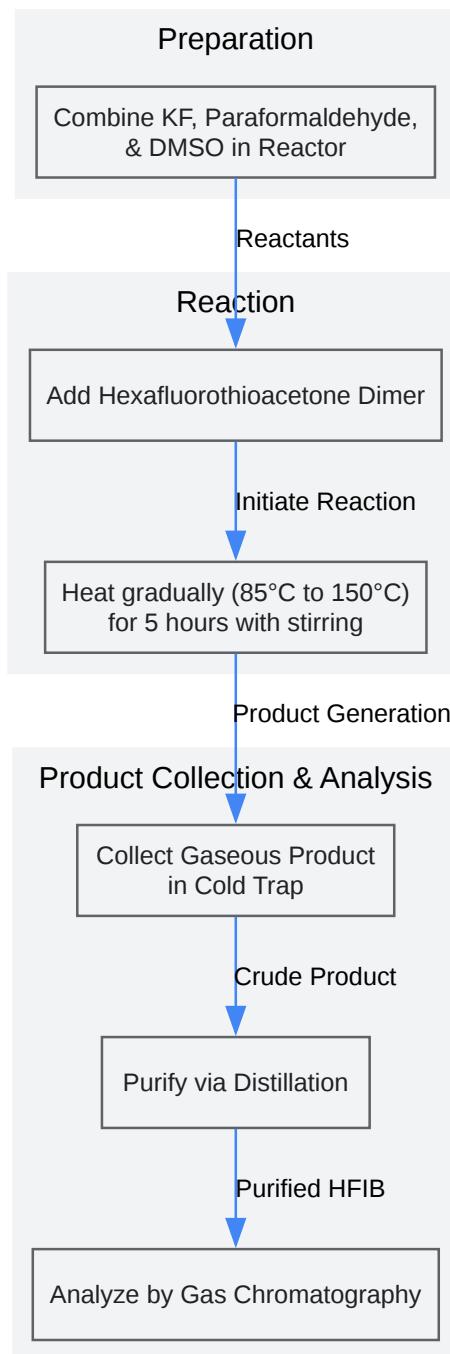
Synthesis and Production

Hexafluoroisobutene can be synthesized through several routes. A common industrial method involves a multi-step process starting from the reaction of hexafluoroacetone with acetic anhydride.[\[3\]](#) Another established method is the liquid-phase synthesis by reacting hexafluorothioacetone dimer with formaldehyde in an aprotic solvent.[\[10\]](#)

Experimental Protocol: Liquid-Phase Synthesis of Hexafluoroisobutylene

This protocol is adapted from the process described in patent EP0068080B1.[\[10\]](#)

Objective: To synthesize hexafluoroisobutylene from hexafluorothioacetone dimer.


Materials:

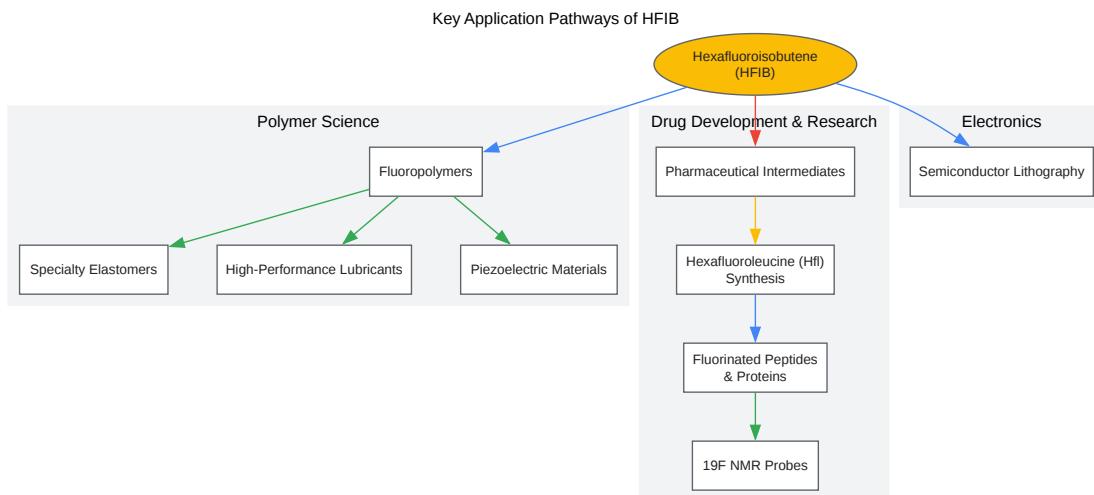
- Hexafluorothioacetone dimer
- Paraformaldehyde (as formaldehyde source)
- Anhydrous Potassium Fluoride (KF) (catalyst)
- Dimethyl sulfoxide (aprotic solvent)
- Cold trap (e.g., dry ice/acetone bath)
- Reaction vessel equipped with a stirrer, heating mantle, and condenser.

Procedure:

- In a suitable reaction vessel, combine 2.5 g of anhydrous KF, 25 g of paraformaldehyde, and 100 mL of dimethyl sulfoxide.
- Add the hexafluorothioacetone dimer to the mixture. The molar ratio of catalyst to the dimer should be approximately 0.06:1.
- Heat the reaction mixture gradually from 85°C to 150°C over a period of 5 hours while stirring continuously.
- The gaseous products, including hexafluoroisobutylene, are passed through a condenser and collected in a cold trap.
- The collected crude product is then purified, typically by distillation, to isolate the hexafluoroisobutylene.
- Product identity and yield can be confirmed by Gas Chromatography (GC) analysis. In a representative experiment, this method yielded 15.5 g of hexafluoroisobutylene.[\[10\]](#)

Workflow: Liquid-Phase Synthesis of HFIB

[Click to download full resolution via product page](#)


Workflow for the liquid-phase synthesis of HFIB.

Chemical Reactivity and Applications

HFIB's electrophilic double bond makes it highly reactive towards nucleophiles and a potent dienophile.^{[3][11]} This reactivity is harnessed in polymer chemistry and as a building block for complex fluorinated molecules, particularly in the pharmaceutical sector.

Key Applications in Research and Drug Development

- **Fluoropolymer Synthesis:** HFIB is a comonomer used to produce modified fluoropolymers with exceptional thermal, chemical, and mechanical properties.^{[2][10]} For instance, copolymerization with vinylidene fluoride (VDF) yields materials with enhanced characteristics compared to standard PVDF, suitable for piezoelectric and high-performance elastomer applications.^{[2][12]}
- **Pharmaceutical Intermediates:** The hexafluoroisobutyl group is of growing interest in medicinal chemistry. Replacing a standard isobutyl group (like the side chain of leucine) with its hexafluorinated analogue can significantly increase hydrophobicity while maintaining a similar shape, potentially improving a drug's binding affinity or membrane permeability.^{[11][13]} HFIB is a key reagent for introducing this moiety.
- **Synthesis of Hexafluoroleucine:** A significant application is the synthesis of (S)-5,5,5',5',5'-hexafluoroleucine (Hfl), a fluorinated amino acid.^{[11][13]} The incorporation of Hfl into peptides and proteins is used to study protein folding, stability, and self-assembly, and provides a valuable probe for ¹⁹F NMR studies.^[13]

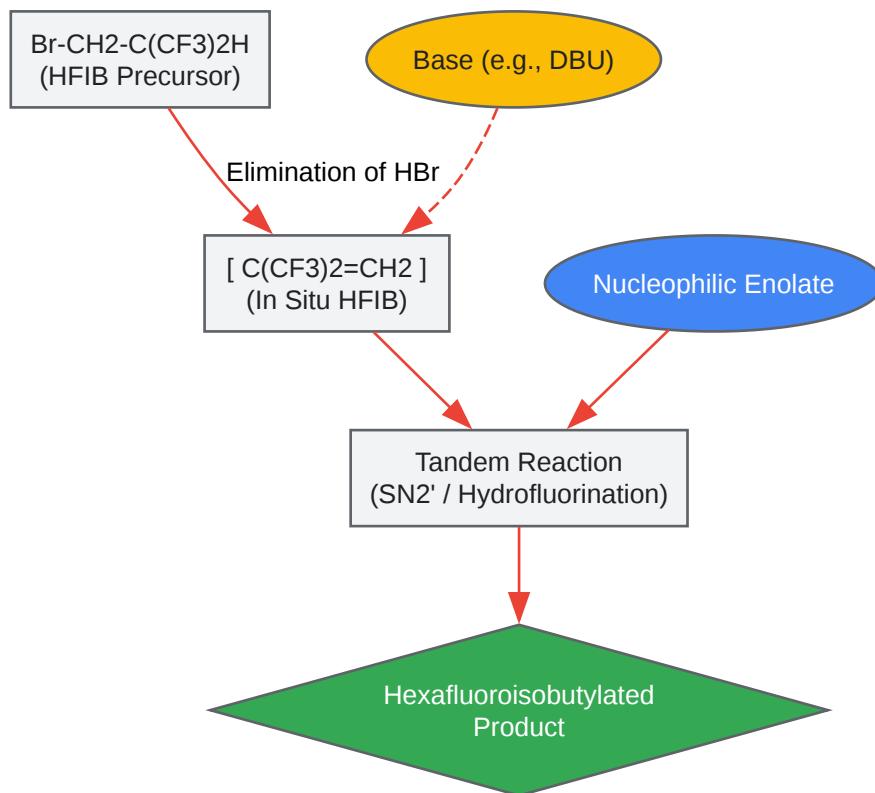
[Click to download full resolution via product page](#)

Overview of **Hexafluoroisobutene**'s primary applications.

Experimental Protocol: Hexafluoroisobutylation for Hexafluoroleucine Synthesis

A modern approach to hexafluoroisobutylation avoids the direct use of gaseous HFIB. Instead, a precursor like 2-(bromomethyl)-1,1,1,3,3-hexafluoropropane generates HFIB *in situ*.^{[14][15]} The following is a generalized protocol based on the tandem elimination/allylic shift/hydrofluorination reaction.^[11]

Objective: To introduce the hexafluoroisobutyl group onto an enolate precursor.


Materials:

- Enolate precursor (e.g., ketoesters, malonates, Schiff base esters)
- 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (HFIB precursor)
- Base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetrabutylammonium fluoride (TBAF))
- Anhydrous solvent (e.g., THF, acetonitrile)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Dissolve the enolate precursor in the anhydrous solvent under an inert atmosphere.
- Add the base to the solution to generate the enolate. The choice of base is critical; DBU or TBAF are often effective.[\[11\]](#)[\[13\]](#)
- Add the 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane reagent to the reaction mixture. The base will induce an elimination reaction, generating HFIB in situ.
- The highly electrophilic HFIB reacts with the enolate. The reaction proceeds through a tandem mechanism involving an $S_{n}2'$ reaction followed by hydrofluorination, which overcomes the typical β -fluoride elimination pathway.[\[11\]](#)[\[15\]](#)
- Allow the reaction to proceed at the appropriate temperature (often room temperature) until completion, monitoring by TLC or NMR.
- Quench the reaction and perform a standard aqueous workup.
- Purify the resulting hexafluoroisobutylated product using column chromatography.

Reaction Scheme: In Situ Generation and Reaction of HFIB

[Click to download full resolution via product page](#)

General mechanism for hexafluoroisobutylation reactions.

Conclusion

Hexafluoroisobutene is a versatile and highly reactive fluorochemical with significant and expanding applications across multiple scientific disciplines. For researchers in drug discovery, its role as a precursor to the hexafluoroisobutyl moiety offers a powerful tool for modulating the physicochemical properties of lead compounds. Its utility in creating advanced polymers and electronic materials further underscores its importance. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Introduction of Hexafluoroisobutene(HFIB) Application-Yuji [yuji-material.com]
- 3. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. 382-10-5 CAS MSDS (Hexafluoroisobutene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. EP0068080B1 - Liquid phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]
- 11. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbino.com [nbino.com]
- 13. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 14. researchgate.net [researchgate.net]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hexafluoroisobutene (CAS 382-10-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209683#hexafluoroisobutene-cas-number-382-10-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com